3-Hydroxy-2-propylheptanal
Overview
Description
3-Hydroxy-2-propylheptanal is a chemical compound that belongs to the class of aldehydes. It is known for its unique physical, chemical, and biological properties, making it a valuable compound in various scientific experiments and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-propylheptanal can be synthesized through the hydroformylation of 1-butene. This process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions typically include a temperature range of 30°C to 120°C and a pressure range of 1 to 20 bars .
Industrial Production Methods: In industrial settings, the hydroformylation process is often carried out in a continuous gas-phase reactor using supported liquid-phase catalysts. These catalysts are prepared by immobilizing rhodium-biphephos complexes on monolithic supports, such as silicon carbide with deposited silica nanoparticles .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-propylheptanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Scientific Research Applications
3-Hydroxy-2-propylheptanal is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-propylheptanal exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The aldehyde group in its structure allows it to participate in various biochemical pathways, leading to the formation of different metabolites.
Comparison with Similar Compounds
- 3-Hydroxy-2-methylheptanal
- 3-Hydroxy-2-ethylheptanal
- 3-Hydroxy-2-butylheptanal
Comparison: Compared to these similar compounds, 3-Hydroxy-2-propylheptanal is unique due to its specific propyl group, which influences its physical and chemical properties. This uniqueness makes it particularly valuable in certain industrial and research applications .
Properties
IUPAC Name |
3-hydroxy-2-propylheptanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-10(12)9(8-11)6-4-2/h8-10,12H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUPLOGAWWOLLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310947 | |
Record name | 3-Hydroxy-2-propylheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60559-16-2 | |
Record name | 3-Hydroxy-2-propylheptanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60559-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-propylheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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